molecular formula C31H39N3O2 B1192650 4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide

4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide

Katalognummer B1192650
Molekulargewicht: 485.672
InChI-Schlüssel: PQMGDEIHRXQPCQ-FSGGQHMVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DPI-287 is a novel highly selective agonist for the δ-opioid receptor, producing less convulsions than most drugs from this family and having antidepressant-like effects.

Wissenschaftliche Forschungsanwendungen

Opioid Receptor Affinity

Research has demonstrated that compounds similar to 4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide show significant affinity for mu- and delta-opioid receptors. These compounds are non-selective and related to opioids that selectively interact with mu- or delta-opioid receptors as agonists or antagonists. Specific compounds, including (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide, have shown to interact with delta-receptors effectively and display a higher affinity at mu-receptors compared to other known compounds (Kim et al., 2003).

Behavioral Effects in Animal Models

Studies involving derivatives of 4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide, such as SNC86, have been used to examine behavioral effects in Sprague-Dawley rats. These derivatives have shown varying degrees of potency and efficacy in inducing behavioral changes. They also engage in stimulating guanosine 5′-O-(3-[35S]thio)triphosphate binding in brain slices, suggesting their potential utility in studying neurological and behavioral effects (Jutkiewicz et al., 2004).

Potential for Antipsychotic Activity

Compounds structurally related to 4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide have been synthesized and evaluated for their potential antipsychotic activity. For instance, 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines, which are analogues of the potent antipsychotic drug loxapine, have shown promising neu-roleptic activities in preliminary studies (Kohara et al., 2002).

Pharmacological Effects in Human Tissues

The use of compounds structurally similar to 4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide has been extended to study their pharmacological effects in human tissues, such as the human vas deferens. These studies have been instrumental in understanding the opioid pharmacology and the potential medical applications of new compounds in human tissues (Root et al., 2012).

Eigenschaften

Produktname

4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide

Molekularformel

C31H39N3O2

Molekulargewicht

485.672

IUPAC-Name

4-((R)-((2S,5R)-4-Benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide

InChI

InChI=1S/C31H39N3O2/c1-5-32(6-2)31(36)27-17-15-26(16-18-27)30(28-13-10-14-29(35)19-28)34-21-23(3)33(20-24(34)4)22-25-11-8-7-9-12-25/h7-19,23-24,30,35H,5-6,20-22H2,1-4H3/t23-,24+,30-/m1/s1

InChI-Schlüssel

PQMGDEIHRXQPCQ-FSGGQHMVSA-N

SMILES

O=C(N(CC)CC)C1=CC=C([C@@H](N2[C@@H](C)CN(CC3=CC=CC=C3)[C@H](C)C2)C4=CC=CC(O)=C4)C=C1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

DPI-287;  DPI 287;  DPI287

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
Reactant of Route 2
4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
Reactant of Route 3
Reactant of Route 3
4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
Reactant of Route 4
Reactant of Route 4
4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
Reactant of Route 5
Reactant of Route 5
4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
Reactant of Route 6
Reactant of Route 6
4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.